Enantiomer-Dependent Receptor Affinity: (–)-CHF-1024 vs. (+)-CHF-1024
The (–)-enantiomer of CHF-1024 (the active metabolite of nolomirole) demonstrates markedly higher affinity at both target receptors than the (+)-enantiomer. At the dopamine D2 receptor, the (–)-enantiomer exhibits a Ki of 120 nM, while the (+)-enantiomer shows a Ki of 2,400 nM—a 20-fold difference. At the α2-adrenergic receptor, the Ki values are 130 nM and 1,600 nM, respectively, representing a 12-fold difference . This stereochemical dependence is critical for experimental design: racemic material (the commonly supplied hydrobromide salt) contains both enantiomers, and its effective potency in receptor assays will be dominated by the (–)-enantiomer.
| Evidence Dimension | Receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | D2 Ki = 120 nM [(–)-enantiomer]; α2 Ki = 130 nM [(–)-enantiomer] |
| Comparator Or Baseline | (+)-enantiomer: D2 Ki = 2,400 nM; α2 Ki = 1,600 nM |
| Quantified Difference | 20-fold higher D2 affinity; 12-fold higher α2 affinity for (–)- vs. (+)-enantiomer |
| Conditions | In vitro radioligand binding assays (cited by Leeson 2001 and Tang 2003) |
Why This Matters
Purchasers using the racemic hydrobromide salt must account for enantiomeric composition in potency calculations; single-enantiomer preparations, if available, would offer higher specific activity.
- [1] Chemistry:Nolomirole. HandWiki. Accessed May 2026. https://handwiki.org/wiki/Chemistry:Nolomirole (citing Leeson P. Drugs Future. 2001;26(11):1046-1051 and Tang L et al. J Pharmacol Exp Ther. 2003;307(2):633-639) View Source
